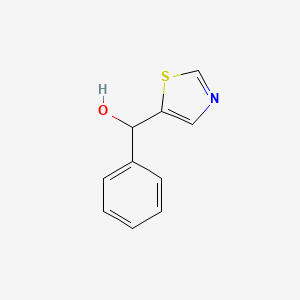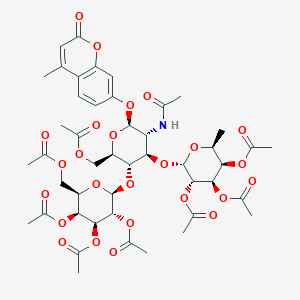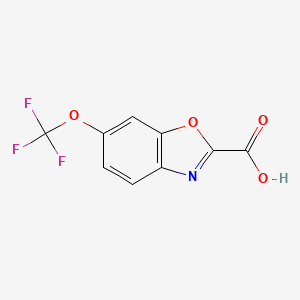
2-(3-(6-Aminopyridin-3-yl)phenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(6-Aminopyridin-3-yl)phenyl)propan-2-ol is a chemical compound with the molecular formula C15H16N2O. It is a derivative of pyridine and is often used in the synthesis of pharmaceuticals . This compound is known for its unique structure, which includes an aminopyridine moiety attached to a phenyl group, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(6-Aminopyridin-3-yl)phenyl)propan-2-ol typically involves the reaction of 6-aminopyridine with a suitable phenylpropanol derivative. One common method involves dissolving 2-(6-aminopyridin-3-yl)propan-2-ol in anhydrous dioxane, followed by the addition of 3,5-dibromo-1-methyl-1H-pyridin-2-one, cesium carbonate, and Xantphos. The reaction mixture is then bubbled with argon and palladium acetate is added .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(6-Aminopyridin-3-yl)phenyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(3-(6-Aminopyridin-3-yl)phenyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 2-(3-(6-Aminopyridin-3-yl)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The aminopyridine moiety can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-Aminopyridin-3-yl)propan-2-ol: A similar compound with a slightly different structure, often used in similar applications.
6-Aminopyridin-3-ylphenylpropanol: Another derivative of pyridine with comparable properties and uses.
Uniqueness
2-(3-(6-Aminopyridin-3-yl)phenyl)propan-2-ol is unique due to its specific structure, which allows for versatile chemical reactions and potential biological activities. Its combination of an aminopyridine moiety with a phenyl group makes it a valuable intermediate in various synthetic pathways.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H16N2O |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
2-[3-(6-aminopyridin-3-yl)phenyl]propan-2-ol |
InChI |
InChI=1S/C14H16N2O/c1-14(2,17)12-5-3-4-10(8-12)11-6-7-13(15)16-9-11/h3-9,17H,1-2H3,(H2,15,16) |
InChI-Schlüssel |
QSHOCOSCIYRVNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC(=C1)C2=CN=C(C=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene](/img/structure/B13855406.png)

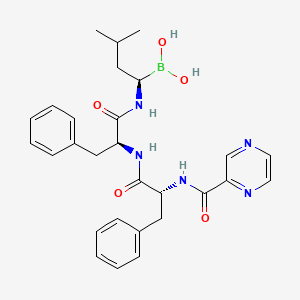
![3-[amino-[2-chloroethyl(2-ethoxyethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B13855428.png)

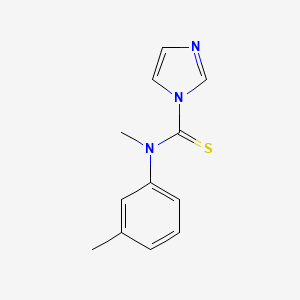
![1-[2-(4-pyridinyl)ethyl]-1H-indole](/img/structure/B13855440.png)
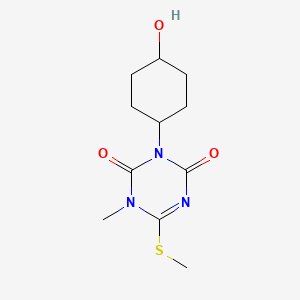
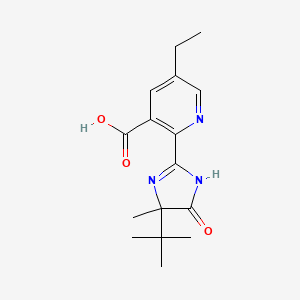
![3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile](/img/structure/B13855448.png)
